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Compound of Interest

Compound Name: 4-Bromophthalimide

Cat. No.: B1267563

Abstract

4-Bromophthalimide is a pivotal intermediate in modern organic synthesis, prized for its
unique reactivity that facilitates the construction of complex molecular architectures.[1] Its
structure, featuring an aromatic bromine atom and a reactive phthalimide core, offers a
versatile platform for a variety of chemical transformations. This guide provides an in-depth
exploration of the applications of 4-bromophthalimide, complete with detailed protocols for its
use in key synthetic reactions. We will delve into the causality behind experimental choices,
ensuring that researchers, scientists, and drug development professionals can leverage this
powerful building block to its full potential in areas ranging from pharmaceuticals and
agrochemicals to materials science.[1]

Introduction: The Strategic Importance of 4-
Bromophthalimide

The phthalimide scaffold is a recurring motif in a multitude of bioactive compounds and
approved pharmaceuticals. The introduction of a bromine atom at the 4-position significantly
enhances the synthetic utility of this core structure.[1] The bromine atom serves as a versatile
handle for a range of cross-coupling reactions, enabling the introduction of diverse substituents
onto the aromatic ring. Concurrently, the phthalimide nitrogen can be functionalized, providing
another avenue for molecular elaboration. This dual reactivity makes 4-bromophthalimide an

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1267563?utm_src=pdf-interest
https://www.benchchem.com/product/b1267563?utm_src=pdf-body
https://www.chemimpex.com/products/44476
https://www.benchchem.com/product/b1267563?utm_src=pdf-body
https://www.chemimpex.com/products/44476
https://www.benchchem.com/product/b1267563?utm_src=pdf-body
https://www.benchchem.com/product/b1267563?utm_src=pdf-body
https://www.chemimpex.com/products/44476
https://www.benchchem.com/product/b1267563?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

invaluable precursor for generating molecular diversity in drug discovery and materials science.

[1][2]

Key Attributes of 4-Bromophthalimide:

Property Value Source
CAS Number 6941-75-9 [1][3]
Molecular Formula CsH4BrNO2 [11[3114]
Molecular Weight 226.03 g/mol [1103114]
Melting Point 232 - 238 °C [1]
Appearance White to off-white crystalline (115]
powder
Purity >98% (HPLC) [1][3]

Core Applications in Organic Synthesis

The strategic placement of the bromine atom on the phthalimide ring opens up a vast
landscape of synthetic possibilities. The electron-withdrawing nature of the phthalimide group
influences the reactivity of the C-Br bond, making it amenable to various palladium-catalyzed
cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the
formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.
[6][7] 4-Bromophthalimide is an excellent substrate for this reaction, allowing for the
introduction of a wide array of aryl and heteroaryl substituents. This is particularly valuable in
medicinal chemistry for the synthesis of biaryl structures, which are common in drug
candidates.[8][9]

Mechanism Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative
addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron
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species and reductive elimination to yield the coupled product and regenerate the catalyst.[7]
The choice of base is critical for activating the boronic acid for transmetalation.[6]

Suzuki-Miyaura Coupling Workflow

4-Bromophthalimide Inert Atmosphere
Arylboronic Acid Solvent (e.g., Dioxane/H20) Aqueous Workup Column f:hrol'flatcrgraphy 4-Arylphthalimide
Pd Catalyst Extraction Recrystallization
Base Heat (e.g., 80-100 °C)

Click to download full resolution via product page
Protocol: Synthesis of 4-(4-methoxyphenyl)phthalimide

» Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon
or nitrogen), combine 4-bromophthalimide (1.0 mmol, 226 mg), 4-methoxyphenylboronic
acid (1.2 mmol, 182 mg), and a palladium catalyst such as Pd(PPhs)4 (0.05 mmol, 58 mg).

e Solvent and Base Addition: Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water
(2 mL). Add a base, such as potassium carbonate (K2COs) (2.0 mmol, 276 mg).

o Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24
hours. Monitor the reaction progress by thin-layer chromatography (TLC).

o Workup: After completion, cool the reaction to room temperature. Dilute with water and
extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with
brine, and dry over anhydrous sodium sulfate.

 Purification: Concentrate the organic phase under reduced pressure. Purify the crude
product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient)
to afford the pure 4-(4-methoxyphenyl)phthalimide.

Buchwald-Hartwig Amination: Constructing C-N Bonds
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The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen
bonds, a critical transformation in the synthesis of pharmaceuticals and other nitrogen-
containing compounds.[10][11] 4-Bromophthalimide readily participates in this reaction,
allowing for the introduction of primary and secondary amines to the phthalimide core.[12] This
provides a direct route to 4-amino-substituted phthalimides, which are known to exhibit
interesting fluorescent properties and biological activities.[2][13]

Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl bromide to the
Pd(0) catalyst, followed by coordination of the amine and deprotonation by a base to form a
palladium-amido complex. Reductive elimination then yields the desired aryl amine and
regenerates the Pd(0) catalyst.[14] The choice of ligand is crucial for the efficiency of this
reaction.[14][15]

Buchwald-Hartwig Amination Workflow

Inert Atmosphere
Anhydrous Solvent (e.g., Toluene)
Heat

4-Aminophthalimide Derivative

Column Chromatography

Click to download full resolution via product page
Protocol: Synthesis of 4-(Piperidin-1-yl)phthalimide

o Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a strict inert
atmosphere, pre-form the active catalyst by stirring a palladium source (e.g., Pdz(dba)s, 0.02
mmol, 18 mg) with a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 19 mg) in an
anhydrous, degassed solvent like toluene for 15-30 minutes.

o Reagent Addition: To the catalyst mixture, add 4-bromophthalimide (1.0 mmol, 226 mg) and
a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg).

o Amine Addition: Add piperidine (1.2 mmol, 119 uL) to the reaction mixture.
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e Reaction Execution: Seal the reaction vessel and heat to 80-110 °C for 16-24 hours, or until
TLC analysis indicates complete consumption of the starting material.

o Workup: Cool the reaction to room temperature and quench with saturated aqueous
ammonium chloride. Extract the product into an organic solvent (e.g., dichloromethane).
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

 Purification: Remove the solvent in vacuo and purify the residue by flash column
chromatography (silica gel, eluting with a suitable solvent system like ethyl acetate/hexanes)
to yield the desired 4-(piperidin-1-yl)phthalimide.

Intermediate for PROTAC Synthesis

Proteolysis-targeting chimeras (PROTACS) are an emerging class of therapeutic agents that
induce the degradation of target proteins.[16][17] PROTACSs are bifunctional molecules that
recruit both a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and
subsequent proteasomal degradation of the target.[18] The phthalimide moiety is a well-
established ligand for the Cereblon (CRBN) E3 ligase.[17] 4-Bromophthalimide serves as a
valuable building block for synthesizing the CRBN-binding portion of PROTACS, with the
bromine atom providing a convenient point for linker attachment via cross-coupling reactions.

PROTAC Synthesis using 4-Bromophthalimide

Linker with
Terminal Functional Group

4-Bromophthalimide
(CRBN Ligand Precursor)

Cross-Coupling
(e.g., Sonogashira, Suzuki)

Protein of Interest (POI)
Ligand

PROTAC Molecule

Click to download full resolution via product page

Other Synthetic Transformations

Beyond palladium-catalyzed reactions, the bromine atom of 4-bromophthalimide can
participate in a variety of other useful transformations:
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» Nucleophilic Aromatic Substitution (SNA_r): Under certain conditions, particularly with highly
activated nucleophiles, the bromine can be displaced.

e Heck and Sonogashira Couplings: These reactions allow for the introduction of alkenyl and
alkynyl groups, respectively, further expanding the accessible chemical space.

e Lithiation and Subsequent Electrophilic Quench: The bromine can be exchanged with an
organolithium reagent, creating a nucleophilic carbon center that can react with various
electrophiles.

Safety and Handling

4-Bromophthalimide is an irritant and should be handled with appropriate personal protective
equipment (PPE), including safety glasses, gloves, and a lab coat.[4] All manipulations should
be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety
Data Sheet (SDS) provided by the supplier.

Conclusion

4-Bromophthalimide is a highly valuable and versatile intermediate for organic synthesis. Its
ability to readily participate in powerful C-C and C-N bond-forming reactions makes it an
indispensable tool for researchers in pharmaceuticals, agrochemicals, and materials science.
The protocols and insights provided in this guide are intended to empower scientists to
effectively utilize this key building block in their synthetic endeavors, accelerating the discovery
and development of novel molecules with desired functions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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